molecular formula C20H20ClNO3S B3011535 3-(4-Chlorobenzenesulfonyl)-6-ethyl-1-propyl-1,4-dihydroquinolin-4-one CAS No. 899217-35-7

3-(4-Chlorobenzenesulfonyl)-6-ethyl-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B3011535
CAS No.: 899217-35-7
M. Wt: 389.89
InChI Key: DQNSRDMAMSRZJS-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-6-ethyl-1-propyl-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C20H20ClNO3S and its molecular weight is 389.89. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agent Development

Research into quinazolines and quinolines, which are structurally related to the chemical , has shown potential in developing antimicrobial agents. Compounds synthesized from similar structures have exhibited antibacterial and antifungal activities against organisms like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, indicating a promising avenue for developing new treatments in this area (Desai, Shihora, & Moradia, 2007).

Catalyst in Organic Synthesis

Quinoline derivatives serve as catalysts in organic synthesis, particularly in solvent-free conditions. They have been used in promoting the synthesis of polyhydroquinoline derivatives, demonstrating their utility in facilitating complex chemical reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).

Synthesis of Polyhydroquinoline Derivatives

Another application in synthetic chemistry involves the synthesis of polyhydroquinoline derivatives. These derivatives are produced through a process known as one-pot synthesis, which is a more efficient and cleaner method. This process also highlights the role of quinoline compounds in the development of new chemical entities (Khaligh, 2014).

Development of Organic Light Emitting Diodes (OLEDs)

Quinoline derivatives have also found use in the development of materials for organic light-emitting diodes (OLEDs). These derivatives, when combined with certain end groups, have been shown to exhibit high triplet energy, making them suitable for use in OLEDs, particularly for enhancing the efficiency of blue phosphorescent OLEDs (Jeon, Earmme, & Jenekhe, 2014).

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-ethyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3S/c1-3-11-22-13-19(26(24,25)16-8-6-15(21)7-9-16)20(23)17-12-14(4-2)5-10-18(17)22/h5-10,12-13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNSRDMAMSRZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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